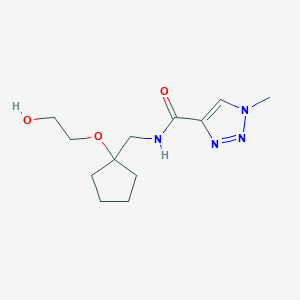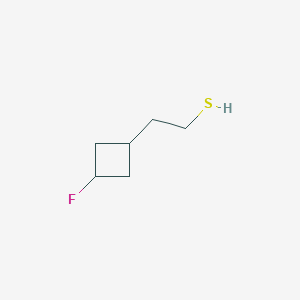
Triisopropyl-prop-2-ynyloxy-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisopropyl-prop-2-ynyloxy-silane is an organosilicon compound with the molecular formula C12H24OSi. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by its high boiling point and low density, making it suitable for specific chemical reactions and processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triisopropyl-prop-2-ynyloxy-silane can be synthesized through the reaction of triisopropylsilyl chloride with propargyl alcohol. The reaction typically involves the use of a solvent such as dichloromethane and a base like imidazole. The mixture is cooled to 0°C before the addition of triisopropylsilyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Triisopropyl-prop-2-ynyloxy-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols.
Reduction: It can act as a reducing agent in the presence of a Lewis acid.
Substitution: The compound can participate in substitution reactions where the prop-2-ynyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Triisopropyl-prop-2-ynyloxy-silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings and adhesives.
Wirkmechanismus
The mechanism by which triisopropyl-prop-2-ynyloxy-silane exerts its effects involves the formation of stable silicon-oxygen bonds. The compound can interact with various molecular targets, including enzymes and receptors, through these bonds. The pathways involved in its action include the activation of specific signaling cascades that lead to the desired chemical or biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure but with a trimethylsilyl group instead of triisopropyl.
Triisopropylsilane: Lacks the prop-2-ynyloxy group but shares the triisopropylsilane core.
Uniqueness
Triisopropyl-prop-2-ynyloxy-silane is unique due to its combination of the triisopropylsilane core with the prop-2-ynyloxy group. This combination imparts specific chemical properties that make it suitable for specialized applications in organic synthesis and material science .
Eigenschaften
IUPAC Name |
tri(propan-2-yl)-prop-2-ynoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24OSi/c1-8-9-13-14(10(2)3,11(4)5)12(6)7/h1,10-12H,9H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMMKNMZUUYBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide](/img/structure/B2655379.png)
![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2655382.png)



![Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2655390.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2655391.png)
![6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2655392.png)
![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)



![4-(dimethylsulfamoyl)-N-(4-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl)benzamide](/img/structure/B2655400.png)

